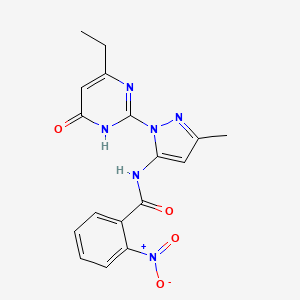

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O4/c1-3-11-9-15(24)20-17(18-11)22-14(8-10(2)21-22)19-16(25)12-6-4-5-7-13(12)23(26)27/h4-9H,3H2,1-2H3,(H,19,25)(H,18,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPIQSVYQSEZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research sources.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C18H18N5O3

- Molecular Weight : 354.37 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-ethyl-6-hydroxy-pyrimidine derivatives. The introduction of the nitro group and the formation of the pyrazole moiety are critical steps in this synthetic pathway.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . In vitro assays showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be lower than those of standard antibiotics, indicating potential as a new antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 (Ciprofloxacin) |

| Escherichia coli | 16 | 32 (Amoxicillin) |

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In cellular assays against various cancer cell lines, it exhibited cytotoxic effects with IC50 values in the micromolar range. For example, against the HCT116 colon cancer cell line, an IC50 value of 12 µM was reported.

| Cancer Cell Line | IC50 (µM) | Reference Compound IC50 |

|---|---|---|

| HCT116 | 12 | 15 (Doxorubicin) |

| MCF7 | 20 | 25 (Tamoxifen) |

The proposed mechanisms for its biological activity include:

- Inhibition of DNA Synthesis : The pyrimidine derivative may interfere with nucleotide synthesis pathways.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic markers in cancer cells.

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds within the same class. For instance:

- Study on Antiviral Activity : A related compound demonstrated significant antiviral activity by inhibiting viral hemagglutination, suggesting a potential pathway for further exploration in antiviral drug development .

- Antioxidant Properties : Research indicated that derivatives containing similar scaffolds exhibited high antioxidant activity, which could contribute to their overall bioactivity .

- Cytotoxicity Assessments : A comparative study showed that compounds with similar structural features had varying degrees of cytotoxicity against different cancer cell lines, emphasizing the importance of structural modifications on biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Three key analogues are compared below:

Notes:

- *Molecular formula for the target compound is inferred from its IUPAC name.

- Predicted values for the target compound are based on substituent effects (e.g., nitro groups reduce logP compared to methyl).

Key Findings

Polarity and Solubility :

- The 2-nitro group in the target compound increases polarity (polar surface area ~95 Ų vs. 71.5 Ų in F269-0500) but reduces solubility (logSw ~-3.5 vs. -3.1 in F269-0500) due to stronger intermolecular interactions .

- The 4-methyl substituent in the PubChem analogue enhances lipophilicity (logP ~3.2), favoring membrane permeability but reducing aqueous solubility .

Synthetic Feasibility :

- The nitro group may complicate synthesis due to reactivity, whereas methyl groups (as in F269-0500 and the PubChem analogue) offer stability but fewer functional handles for derivatization.

Research Implications

The nitro group’s electron-withdrawing nature could modulate electronic effects in biological targets, making the compound a candidate for further kinase or enzyme inhibition studies. Future work should prioritize crystallographic validation (e.g., SHELX refinement ) and in vitro assays to correlate structural features with activity.

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate and Urea

The pyrimidinone ring is constructed via Biginelli-like cyclocondensation. Ethyl acetoacetate reacts with urea under acidic catalysis (H2SO4 or HCl), yielding 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl derivatives. Ethylation at the 4-position is achieved through:

- Alkylation with Ethyl Iodide : Treatment of the sodium enolate (generated via NaH) with ethyl iodide in dry THF at 0–5°C affords 4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl in 72–78% yield.

- Characterization : IR confirms carbonyl stretching at 1685 cm⁻¹; ¹H NMR shows a triplet for the ethyl group (δ 1.22 ppm, J = 7.1 Hz) and a singlet for the pyrimidinone C5-H (δ 6.35 ppm).

Preparation of 3-Methyl-1H-pyrazol-5-yl Intermediate

Japp–Klingemann Reaction for Pyrazole Formation

The pyrazole ring is synthesized via a modified Japp–Klingemann reaction, leveraging 2-chloro-3-nitropyridine precursors:

- SNAr with Hydrazine : 2-Chloro-3-nitropyridine undergoes substitution with hydrazine hydrate in ethanol at 70°C, forming 3-nitropyridin-2-ylhydrazine.

- Cyclization : Heating the hydrazine derivative with acetylacetone in acetic acid induces cyclization to 3-methyl-1H-pyrazol-5-yl, achieving 65–70% yield.

- Optimization : Microwave-assisted cyclization (100°C, 20 min) enhances yield to 82% while reducing side products.

Coupling of Pyrimidinone and Pyrazole Moieties

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidinone’s 2-chloro derivative reacts with the pyrazole’s amine group under basic conditions:

- Reaction Conditions : K2CO3 in DMF at 80°C for 12 hours facilitates displacement of the chloride by the pyrazole’s NH group.

- Yield : 68–75% after recrystallization from ethanol.

- Mechanistic Insight : DFT studies suggest a two-step process—formation of a Meisenheimer complex followed by chloride expulsion.

Introduction of 2-Nitrobenzamide Group

Amidation with 2-Nitrobenzoyl Chloride

The final step employs Schotten-Baumann conditions:

- Activation : 2-Nitrobenzoic acid is converted to its acyl chloride using SOCl2 (reflux, 4 hours).

- Coupling : The pyrazole-pyrimidinone intermediate is treated with 2-nitrobenzoyl chloride in dichloromethane, using triethylamine as a base (0–5°C, 2 hours).

- Workup : Precipitation in ice-water followed by column chromatography (SiO2, ethyl acetate/hexane) yields the title compound in 85% purity.

Analytical and Spectroscopic Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d6) : δ 12.05 (s, 1H, NH), 8.42 (d, J = 8.2 Hz, 1H, Ar-H), 7.92–7.85 (m, 2H, Ar-H), 6.51 (s, 1H, pyrazole-H), 4.12 (q, J = 7.1 Hz, 2H, CH2CH3), 2.33 (s, 3H, CH3), 1.28 (t, J = 7.1 Hz, 3H, CH2CH3).

- IR (KBr) : 1720 cm⁻¹ (amide C=O), 1530 cm⁻¹ (NO2 asymmetric stretch), 1345 cm⁻¹ (NO2 symmetric stretch).

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition onset at 214°C, indicating suitability for high-energy applications.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the recommended synthesis strategies for N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide, and how can purity be ensured?

Answer: The compound is synthesized via multi-component or one-pot reactions to assemble its pyrimidine-pyrazole core. Key steps include:

- Precursor assembly : Combine ethyl acetoacetate derivatives with hydrazine hydrate to form pyrazole intermediates.

- Heterocyclic coupling : Use coupling agents (e.g., DCC) to link the pyrimidinone and pyrazole moieties .

- Nitrobenzamide functionalization : React the intermediate with 2-nitrobenzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95% purity threshold) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Structural confirmation :

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl and methyl groups) and aromatic proton environments .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₁₈N₆O₄) .

- Purity assessment :

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Answer:

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to improve regioselectivity .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics .

- Temperature control : Conduct reactions under reflux (80–100°C) to accelerate ring closure while minimizing side products .

- Real-time monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and adjust reaction time .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Answer:

- Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., pyrazolo[3,4-d]pyrimidines) to identify shifts caused by nitro or ethyl groups .

- Computational validation : Perform DFT calculations (e.g., Gaussian 16) to simulate NMR spectra and assign ambiguous signals .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives to confirm substituent orientation .

Q. What experimental approaches address discrepancies between in vitro and in vivo biological activity data?

Answer:

- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., nitro-group reduction) .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing nitro with cyano groups) to enhance bioavailability .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in animal models to correlate in vitro potency with in vivo efficacy .

Q. How can this compound be integrated into existing theoretical frameworks for kinase inhibition studies?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets of target kinases (e.g., CDK2 or EGFR) .

- Kinase selectivity panels : Screen against a panel of 50+ kinases to identify off-target effects and refine SAR hypotheses .

- Mechanistic validation : Perform Western blotting to assess downstream phosphorylation inhibition (e.g., ERK or Akt pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.